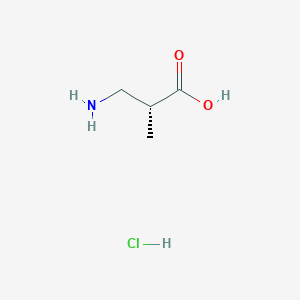

(R)-3-Amino-2-methylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

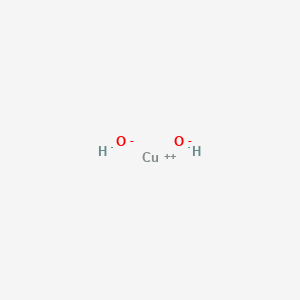

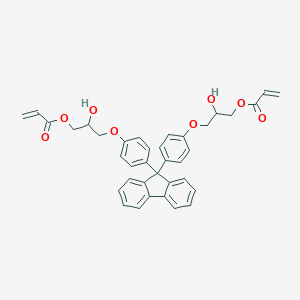

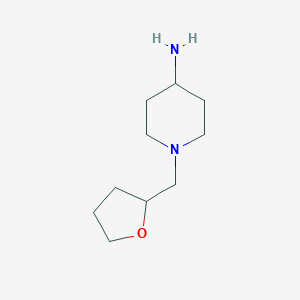

“®-3-Amino-2-methylpropanoic acid hydrochloride” is a specific form of an amino acid derivative. The “®” denotes the specific stereochemistry of the molecule, indicating it’s a chiral molecule . The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .

Synthesis Analysis

The synthesis of such compounds often involves techniques like chiral separation . The “®” in the name suggests that this compound is one of the two possible enantiomers, and its synthesis might involve methods to ensure the correct stereochemistry .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques. For instance, X-ray diffraction analysis can be used to determine the absolute configuration of an enantiomer .

Chemical Reactions Analysis

The compound, being an amino acid derivative, might undergo reactions similar to those of amino acids. For example, it might participate in acid-base reactions, given the presence of both amino and carboxylic acid functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence of the amino and carboxylic acid functional groups .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Applications

The compound has been studied for its potential in nonlinear optical (NLO) applications due to its high transmission over a wide range of wavelengths and significant refractive indices. This makes it suitable for the generation of terahertz pulses, which are crucial for advanced photonic devices .

Optoelectronic Devices

Due to its favorable optical properties, such as a lower UV cutoff wavelength and high nonlinear coefficient, ®-3-Amino-2-methylpropanoic acid hydrochloride is a promising candidate for use in optoelectronic devices. These properties are essential for frequency doubling and device fabrication .

Photonic Devices

The high optical stability and hyperpolarizability of this compound suggest its utility in photonic devices. Its thermodynamic and optical stability, along with comparable hyperpolarizability to other molecules in its class, make it an attractive material for photonic applications .

Crystal Growth Research

Research into the growth of semi-organic single crystals, which are vital for NLO applications, has highlighted the importance of compounds like ®-3-Amino-2-methylpropanoic acid hydrochloride. The controlled growth of these crystals is fundamental to the development of new photonic materials .

Laser Damage Threshold Analysis

The compound’s ability to withstand high laser intensities without damage is of particular interest. Analyzing its laser damage threshold can lead to the development of more resilient materials for high-power laser applications .

Microhardness Studies

Microhardness properties of ®-3-Amino-2-methylpropanoic acid hydrochloride crystals have been evaluated, indicating the material’s potential for applications requiring mechanical durability and resistance to deformation .

Dielectric Behavior Analysis

The temperature-dependent dielectric behavior of this compound has been studied, which is relevant for understanding its electrical properties and potential use in electronic devices .

Photoconductive Sensitivity

The photoconductive sensitivity of ®-3-Amino-2-methylpropanoic acid hydrochloride has been explored, suggesting its use in light-sensitive devices and sensors .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 |

Source

|

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-methylpropanoic acid hydrochloride | |

CAS RN |

132605-98-2 |

Source

|

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)